molecular formula C23H16O6 B2646193 (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate CAS No. 622361-23-3

(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Cat. No.: B2646193
CAS No.: 622361-23-3
M. Wt: 388.375
InChI Key: JALXXSGKQPIKDC-DQMRVRKMSA-N
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Description

(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structural features, which include a benzofuran core, a furan-2-carboxylate moiety, and an allylidene group substituted with a methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and ethyl acetoacetate, under acidic or basic conditions.

    Introduction of the Allylidene Group: The allylidene group can be introduced via a condensation reaction between the benzofuran derivative and 2-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Attachment of the Furan-2-carboxylate Moiety: The final step involves the esterification of the intermediate compound with furan-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Researchers may study its pharmacokinetics, pharmacodynamics, and potential as a lead compound for drug development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-((E)-3-(2-hydroxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
  • (Z)-2-((E)-3-(2-chlorophenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
  • (Z)-2-((E)-3-(2-nitrophenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Uniqueness

The uniqueness of (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring can influence its reactivity and interaction with biological targets, differentiating it from other similar compounds.

Properties

IUPAC Name

[(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6/c1-26-18-8-3-2-6-15(18)7-4-9-19-22(24)17-12-11-16(14-21(17)29-19)28-23(25)20-10-5-13-27-20/h2-14H,1H3/b7-4+,19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALXXSGKQPIKDC-DQMRVRKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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